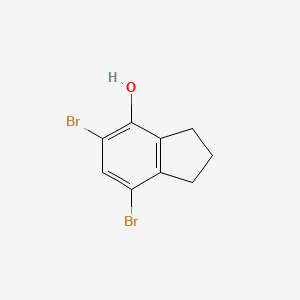
3-(Benzyloxy)-6-iodo-2-(pyrrolidin-1-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyloxy-6-iodo-2-(pyrrolidin-1-yl)-pyridine is a synthetic organic compound that belongs to the class of pyridine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyloxy-6-iodo-2-(pyrrolidin-1-yl)-pyridine typically involves multi-step organic reactions. One possible route could be:
Nitration: Starting with a pyridine derivative, a nitration reaction can introduce a nitro group at a specific position.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amine group can be substituted with a pyrrolidine ring through nucleophilic substitution.
Iodination: Introduction of an iodine atom can be achieved using iodine or iodinating agents.
Benzyloxy Protection: The final step involves the protection of the hydroxyl group with a benzyl group using benzyl chloride and a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzyloxy-6-iodo-2-(pyrrolidin-1-yl)-pyridine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Nucleophilic or electrophilic substitution reactions.
Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides.
Coupling Reactions: Catalysts like palladium or copper in the presence of ligands.
Major Products
The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, oxidation may yield ketones or aldehydes, while coupling reactions may produce biaryl compounds.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Application in the production of advanced materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of 3-Benzyloxy-6-iodo-2-(pyrrolidin-1-yl)-pyridine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Benzyloxy-6-iodo-2-(morpholin-1-yl)-pyridine
- 3-Benzyloxy-6-iodo-2-(piperidin-1-yl)-pyridine
- 3-Benzyloxy-6-iodo-2-(azepan-1-yl)-pyridine
Uniqueness
3-Benzyloxy-6-iodo-2-(pyrrolidin-1-yl)-pyridine is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the benzyloxy group and the iodine atom can influence its electronic properties and interactions with other molecules.
Propriétés
Formule moléculaire |
C16H17IN2O |
|---|---|
Poids moléculaire |
380.22 g/mol |
Nom IUPAC |
6-iodo-3-phenylmethoxy-2-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C16H17IN2O/c17-15-9-8-14(16(18-15)19-10-4-5-11-19)20-12-13-6-2-1-3-7-13/h1-3,6-9H,4-5,10-12H2 |
Clé InChI |
GUMYOHHCQKILJN-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=C(C=CC(=N2)I)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


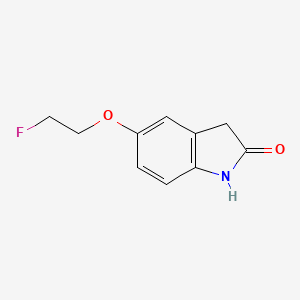
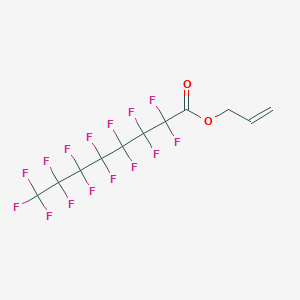

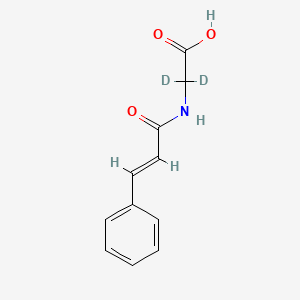
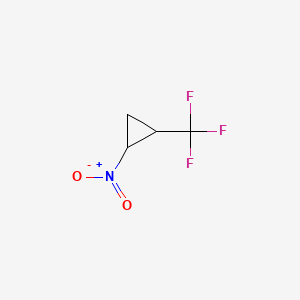

![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(9R)-10,11-dihydro-6''-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B15127916.png)
![9-[4-(1-Aminopropan-2-yl)phenyl]-6-methylthieno[2,3-c]quinoline-4,8-dione hydrochloride](/img/structure/B15127921.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(prop-2-en-1-yloxy)butanoic acid](/img/structure/B15127926.png)



![3,4,5-Trihydroxy-6-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]oxane-2-carboxylic acid](/img/structure/B15127945.png)
